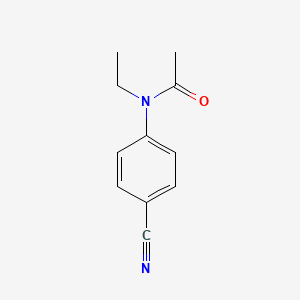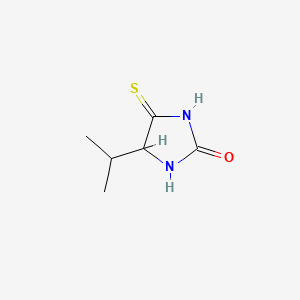
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) is a chemical compound with the molecular formula C8H11NO2. It is also known by other names such as 4-Pyridinecarboxylic acid, 1,4-dihydro-1-methyl-, methyl ester . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields due to their unique chemical properties.
Métodos De Preparación
The synthesis of 4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) can be achieved through several synthetic routes. One common method involves the esterification of 4-pyridinecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs. These methods often utilize continuous flow reactors and advanced purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol group. Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this purpose.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms. These reactions often require catalysts like palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: This compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Pyridine derivatives are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes
Mecanismo De Acción
The mechanism of action of 4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) can be compared with other similar compounds such as:
4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester(9CI): This compound has a similar structure but differs in the position of the double bond in the pyridine ring.
4-Pyridinecarboxylic acid, methyl ester: This compound lacks the 1,4-dihydro and 1-methyl groups, making it less reactive in certain chemical reactions.
The uniqueness of 4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
134361-54-9 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.181 |
Nombre IUPAC |
methyl 1-methyl-4H-pyridine-4-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3-7H,1-2H3 |
Clave InChI |
BDTBMNWKZANTKR-UHFFFAOYSA-N |
SMILES |
CN1C=CC(C=C1)C(=O)OC |
Sinónimos |
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)
![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B588697.png)



